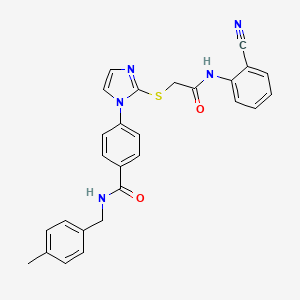

4-(2-((2-((2-cyanophenyl)amino)-2-oxoethyl)thio)-1H-imidazol-1-yl)-N-(4-methylbenzyl)benzamide

Description

Properties

IUPAC Name |

4-[2-[2-(2-cyanoanilino)-2-oxoethyl]sulfanylimidazol-1-yl]-N-[(4-methylphenyl)methyl]benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H23N5O2S/c1-19-6-8-20(9-7-19)17-30-26(34)21-10-12-23(13-11-21)32-15-14-29-27(32)35-18-25(33)31-24-5-3-2-4-22(24)16-28/h2-15H,17-18H2,1H3,(H,30,34)(H,31,33) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GICQHPZWOAHXOP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)CNC(=O)C2=CC=C(C=C2)N3C=CN=C3SCC(=O)NC4=CC=CC=C4C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H23N5O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

481.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

4-(2-((2-((2-cyanophenyl)amino)-2-oxoethyl)thio)-1H-imidazol-1-yl)-N-(4-methylbenzyl)benzamide, with CAS number 1207037-23-7, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is , and it has a molecular weight of 481.6 g/mol. The structural complexity includes an imidazole ring, a thioether linkage, and a benzamide moiety, which are crucial for its biological activity.

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds with similar structures. For instance, imidazole derivatives have shown promising results in inhibiting various cancer cell lines. A study indicated that compounds with imidazole rings demonstrated significant cytotoxicity against human glioblastoma and melanoma cell lines, suggesting that the presence of the imidazole moiety could enhance anticancer activity .

Table 1: Anticancer Activity Comparison

Antimicrobial Activity

The compound's structural features may also confer antimicrobial properties. Imidazole-containing compounds have been reported to exhibit antibacterial effects against Staphylococcus aureus and Escherichia coli. The mechanism often involves disruption of bacterial cell membranes or interference with metabolic pathways.

Table 2: Antimicrobial Activity Overview

| Compound | Target Organism | Method Used | Result |

|---|---|---|---|

| Compound C | S. aureus | Disk diffusion | Inhibition zone: 15 mm |

| Compound D | E. coli | MIC determination | MIC: 32 µg/mL |

The biological activity of this compound can be attributed to several mechanisms:

- Inhibition of Enzymatic Pathways : Compounds containing imidazole rings often act as enzyme inhibitors, affecting pathways critical for cancer cell survival.

- Cell Cycle Arrest : Some studies suggest that these compounds can induce cell cycle arrest in cancer cells, leading to apoptosis.

- Antioxidant Properties : The thioether group may contribute to antioxidant activities, protecting cells from oxidative stress.

Case Studies

A notable case study involved the synthesis and evaluation of similar imidazole derivatives. These derivatives were tested for their anticancer properties against various cell lines, demonstrating IC50 values significantly lower than standard chemotherapeutics like doxorubicin .

Case Study Summary

- Objective : Evaluate anticancer potential.

- Methodology : Synthesis of derivatives followed by cell viability assays.

- Findings : Several derivatives exhibited potent activity against multiple cancer lines, suggesting a promising avenue for further research into the specific compound discussed.

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparison

| Compound | Molecular Formula | Molecular Weight | Key Substituents |

|---|---|---|---|

| Target Compound | C₂₇H₂₂N₅O₂S | 500.56 | 2-cyanophenyl, 4-methylbenzyl |

| 4-Cyanophenyl Analog | C₂₆H₂₀FN₅O₂S | 485.50 | 4-cyanophenyl, 4-fluorobenzyl |

Substituent Variations in Imidazole-Benzamide Derivatives

- N-(3-Chloro-4-fluorophenyl)-4-(1H-imidazol-1-yl)benzamide : This compound (from ) replaces the thioether-linked acetamide with a simpler 3-chloro-4-fluorophenyl group. The absence of the thioether bridge reduces metabolic stability but increases rigidity. It demonstrated potent anticancer activity, suggesting the imidazole-benzamide scaffold’s versatility .

- 4-(1H-Imidazol-1-yl)-N-(4-(N-(5-methylisoxazol-4-yl)sulfamoyl)phenyl)benzamide: The sulfonamide substituent here enhances hydrogen-bonding capacity, improving solubility compared to the target’s hydrophobic 4-methylbenzyl group. This compound showed notable antifungal activity, highlighting substituent-dependent biological effects .

Comparison with Heterocyclic Variants

1,2,4-Triazole Derivatives

Compounds such as 5-(4-(4-X-phenylsulfonyl)phenyl)-4-(2,4-difluorophenyl)-2H-1,2,4-triazole-3(4H)-thiones () replace the imidazole core with a 1,2,4-triazole. Key differences include:

- Tautomerism : Triazoles exhibit thione-thiol tautomerism, absent in imidazoles, which may influence redox properties and binding kinetics.

- Electronic Effects : The sulfonyl group in triazoles introduces strong electron-withdrawing effects, contrasting with the target’s electron-donating methyl group. This affects charge distribution and interaction with biological targets .

Dihydroimidazole Derivatives

(S)-N-(2-Aminophenyl)-4-(((4-phenyl-4,5-dihydro-1H-imidazol-2-yl)thio)methyl)benzamide () features a saturated dihydroimidazole ring. The aminophenyl group also provides additional hydrogen-bonding sites compared to the target’s cyanophenyl group .

Key Research Findings and Implications

- Substituent Position Matters: The 2-cyanophenyl group in the target compound may offer steric advantages over para-substituted analogs, optimizing target engagement .

- Thioether vs. Sulfonamide : Thioethers (as in the target) balance metabolic stability and lipophilicity, whereas sulfonamides () prioritize solubility and hydrogen bonding .

- Heterocycle Choice : Imidazoles provide a rigid, planar structure favorable for π-π stacking, while triazoles () or dihydroimidazoles () introduce distinct electronic and conformational profiles .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 4-(2-((2-((2-cyanophenyl)amino)-2-oxoethyl)thio)-1H-imidazol-1-yl)-N-(4-methylbenzyl)benzamide, and how do solvent/catalyst choices impact yield?

- Methodology : Start with coupling reactions between imidazole-thiol intermediates and substituted benzamide precursors. Use potassium carbonate as a base in polar aprotic solvents (e.g., DMF) to facilitate nucleophilic substitution. Monitor reaction progress via TLC and optimize yield by varying temperatures (80–120°C) and catalysts (e.g., CuI for thioether bond formation) .

- Validation : Confirm purity via melting point analysis and elemental composition (C, H, N) with ≤0.4% deviation from theoretical values .

Q. How can researchers verify the structural integrity of the compound using spectroscopic techniques?

- Methodology :

- IR spectroscopy : Identify key functional groups (e.g., C≡N stretch at ~2220 cm⁻¹, amide C=O at ~1680 cm⁻¹) .

- NMR : Use ¹H/¹³C NMR to resolve imidazole protons (δ 7.2–8.1 ppm), benzyl methyl groups (δ 2.3 ppm), and cyanophenyl signals (δ 7.5–8.0 ppm). Compare with analogs in literature for consistency .

- Mass spectrometry : Confirm molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns aligned with the proposed structure .

Advanced Research Questions

Q. How do molecular docking studies predict the compound’s interaction with biological targets (e.g., VEGFR-2 or CYP24A1)?

- Methodology : Perform docking using software like AutoDock Vina. Input the compound’s 3D structure (optimized via DFT) into the active site of crystallized targets (PDB IDs: 4ASD for VEGFR-2; 3K9V for CYP24A1). Analyze binding poses for hydrogen bonds (e.g., amide-NH to Asp1046 in VEGFR-2) and hydrophobic interactions (cyanophenyl with Phe916) .

- Validation : Compare docking scores (ΔG ≤ −9 kcal/mol) with known inhibitors (e.g., sorafenib for VEGFR-2) and validate via mutagenesis assays .

Q. What strategies resolve contradictions in biological activity data across cell lines?

- Case Example : If antiproliferative IC₅₀ varies between MCF-7 (10 µM) and HT-29 (50 µM), assess:

- Cellular uptake : Use LC-MS to quantify intracellular compound levels.

- Metabolic stability : Incubate with liver microsomes; poor stability in HT-29 may explain reduced efficacy.

- Off-target effects : Perform kinome-wide profiling to identify unintended kinase interactions .

Q. How can SAR studies guide the design of analogs with improved potency?

- Strategy :

- Substituent variation : Replace 4-methylbenzyl with 4-fluorobenzyl to enhance hydrophobic interactions.

- Linker optimization : Substitute thioether with sulfone to improve metabolic stability.

- Validation : Synthesize analogs and compare IC₅₀ values in enzymatic assays (e.g., CYP24A1 inhibition) .

Q. What are the challenges in interpreting in vivo pharmacokinetic data for this compound?

- Methodology :

- ADME profiling : Measure plasma half-life (t₁/₂) and bioavailability in rodent models. Use LC-MS/MS for quantification.

- Toxicity : Monitor liver enzymes (ALT/AST) and histopathology for hepatotoxicity.

- Key Issue : High protein binding (>95%) may reduce free drug concentration, requiring dose adjustment .

Key Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.